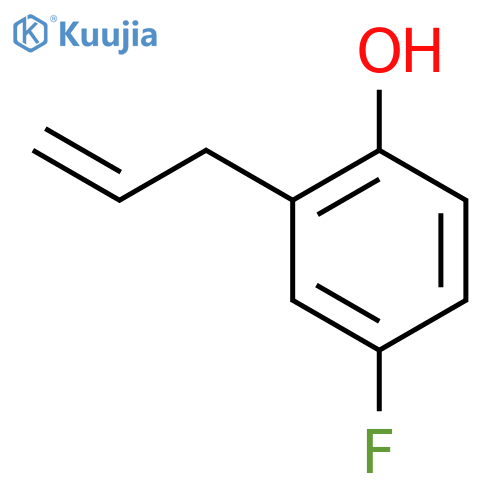Cas no 13997-72-3 (4-fluoro-2-(prop-2-en-1-yl)phenol)
4-フルオロ-2-(プロプ-2-エン-1-イル)フェノールは、フッ素置換基とアリル基を有するフェノール誘導体です。この化合物は、有機合成中間体として高い反応性を示し、特に医薬品や農薬の合成において有用なビルディングブロックとなります。フッ素原子の導入により、分子の脂溶性や代謝安定性が向上するため、生物活性化合物の設計に有利です。また、アリル基はさらなる官能基化が可能なため、多様な化学変換が可能です。高い純度と安定性を備えており、研究用途に適しています。

13997-72-3 structure
商品名:4-fluoro-2-(prop-2-en-1-yl)phenol
4-fluoro-2-(prop-2-en-1-yl)phenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-fluoro-2-(2-propenyl)-
- 4-fluoro-2-(prop-2-en-1-yl)phenol
- 2-ALLYL-4-FLUOROPHENOL
- F83136
- SCHEMBL2445931
- HLYCSAINLGEGSJ-UHFFFAOYSA-N
- AKOS005352693
- DB-121965
- EN300-1256245
- CS-0231852
- 13997-72-3
- 4-fluoro-2-prop-2-enylphenol
- DTXSID701314134
- Phenol, 4-fluoro-2-(2-propen-1-yl)-
- 2-allyl-4-fluoro-phenol
-
- インチ: InChI=1S/C9H9FO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
- InChIKey: HLYCSAINLGEGSJ-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=C(C=CC(=C1)F)O
計算された属性
- せいみつぶんしりょう: 152.063743068g/mol
- どういたいしつりょう: 152.063743068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-fluoro-2-(prop-2-en-1-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302522-1g |
4-Fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 98% | 1g |
¥4804 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302522-500mg |
4-Fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 98% | 500mg |
¥3418 | 2023-04-15 | |
| Enamine | EN300-1256245-10.0g |
4-fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 95% | 10g |
$2269.0 | 2023-05-26 | |
| Enamine | EN300-1256245-0.1g |
4-fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 95% | 0.1g |
$152.0 | 2023-05-26 | |
| Enamine | EN300-1256245-0.25g |
4-fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 95% | 0.25g |
$216.0 | 2023-05-26 | |
| 1PlusChem | 1P01SOES-100mg |
Phenol, 4-fluoro-2-(2-propen-1-yl)- |
13997-72-3 | 98%,stabilized with TBC | 100mg |
$176.00 | 2024-06-21 | |
| Enamine | EN300-1256245-100mg |
4-fluoro-2-(prop-2-en-1-yl)phenol |
13997-72-3 | 95.0% | 100mg |
$152.0 | 2023-10-02 | |
| 1PlusChem | 1P01SOES-5g |
Phenol, 4-fluoro-2-(2-propen-1-yl)- |
13997-72-3 | 97% | 5g |
$2288.00 | 2023-12-21 | |
| Aaron | AR01SON4-100mg |
Phenol, 4-fluoro-2-(2-propen-1-yl)- |
13997-72-3 | 98% | 100mg |
$147.00 | 2025-02-13 | |
| Aaron | AR01SON4-1g |
Phenol, 4-fluoro-2-(2-propen-1-yl)- |
13997-72-3 | 98% | 1g |
$513.00 | 2025-02-13 |
4-fluoro-2-(prop-2-en-1-yl)phenol 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
13997-72-3 (4-fluoro-2-(prop-2-en-1-yl)phenol) 関連製品
- 398-71-0(2-Ethyl-4-fluorophenol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
